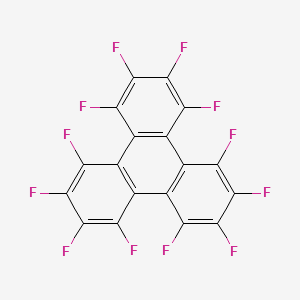
2-Chlorophenol-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorophenol-13C6 is a labeled isotopologue of 2-Chlorophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenol-13C6 typically involves the chlorination of phenol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position. Common reagents used include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions are carefully monitored to maintain the desired selectivity and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-Chlorophenol-13C6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chlorine atom, this compound readily participates in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of compounds like 2-aminophenol.
Oxidation: This compound can be oxidized to form chlorinated quinones under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate the substitution reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Nitration: 2-Nitro-6-chlorophenol
Sulfonation: 2-Chloro-6-sulfonic acid phenol
Halogenation: 2,4-Dichlorophenol
Nucleophilic Substitution: 2-Aminophenol
Oxidation: Chlorinated quinones
科学研究应用
2-Chlorophenol-13C6 is widely used in various scientific research fields:
作用机制
The mechanism of action of 2-Chlorophenol-13C6 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the degradation of chlorinated aromatic compounds, such as monooxygenases and dioxygenases.
Pathways Involved: The compound undergoes initial hydroxylation followed by ring cleavage and further degradation to simpler compounds that can be assimilated by microorganisms.
相似化合物的比较
2-Chlorophenol-13C6 can be compared with other chlorophenols and isotopically labeled compounds:
2-Chlorophenol: The non-labeled counterpart, used in similar applications but lacks the isotopic signature for tracing studies.
4-Chlorophenol: Another isomer with the chlorine atom at the para position, used in different synthetic and analytical applications.
2,4-Dichlorophenol: Contains two chlorine atoms, used as an intermediate in the synthesis of herbicides and disinfectants.
List of Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 2,4,6-Trichlorophenol
属性
分子式 |
C6H5ClO |
|---|---|
分子量 |
134.51 g/mol |
IUPAC 名称 |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
ISPYQTSUDJAMAB-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


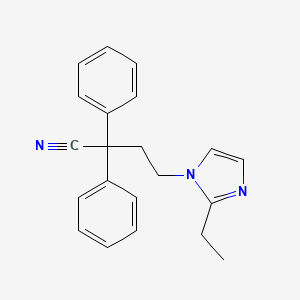
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)
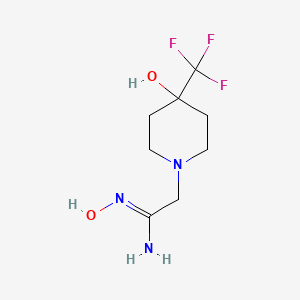
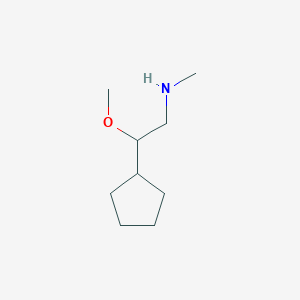
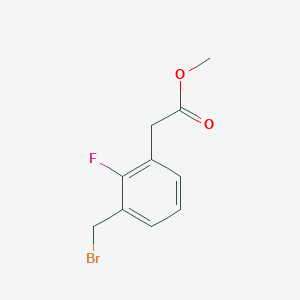
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
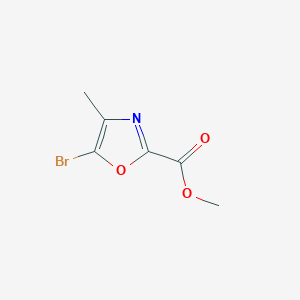
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
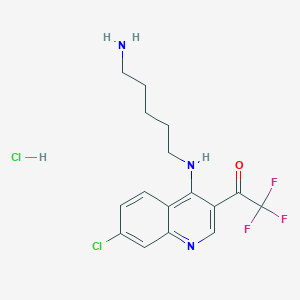

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)

